
Acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is a coordination compound that features palladium as the central metal ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) typically involves the reaction of palladium acetate with 2,9-dimethyl-1,10-phenanthroline in the presence of trifluoromethanesulfonic acid. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands around the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or additional ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands.
科学研究应用
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions and C-H activation.
Material Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) exerts its effects involves the coordination of the palladium center with various substrates. This coordination can activate the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific application, such as DNA binding in medicinal chemistry or substrate activation in catalysis.
相似化合物的比较
Similar Compounds
- Acetato(1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate)
- Acetato(2,2’-bipyridine)palladium(II) dimer bis(trifluoromethanesulfonate)
Uniqueness
Acetato(2,9-dimethyl-1,10-phenanthroline)palladium(II) dimer bis(trifluoromethanesulfonate) is unique due to the presence of the 2,9-dimethyl-1,10-phenanthroline ligand, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in research and industrial applications.
属性
分子式 |
C34H32F6N4O10Pd2S2 |
|---|---|
分子量 |
1047.6 g/mol |
IUPAC 名称 |
acetic acid;2,9-dimethyl-1,10-phenanthroline;palladium;trifluoromethylsulfonyloxy trifluoromethanesulfonate |
InChI |
InChI=1S/2C14H12N2.C2F6O6S2.2C2H4O2.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;3-1(4,5)15(9,10)13-14-16(11,12)2(6,7)8;2*1-2(3)4;;/h2*3-8H,1-2H3;;2*1H3,(H,3,4);; |
InChI 键 |
ODKQEIJXDLMTMU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)O.CC(=O)O.C(F)(F)(F)S(=O)(=O)OOS(=O)(=O)C(F)(F)F.[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)
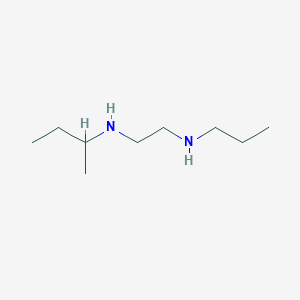
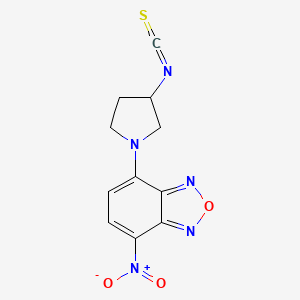
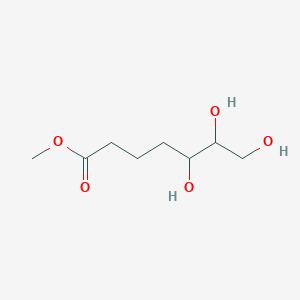
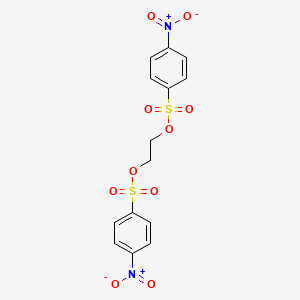
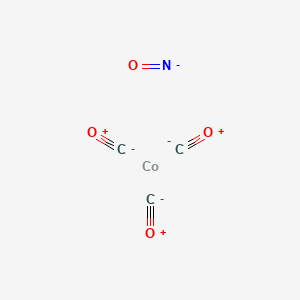

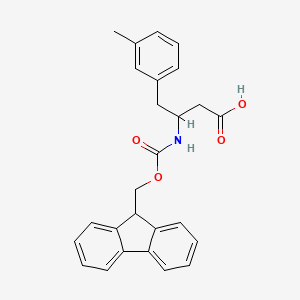
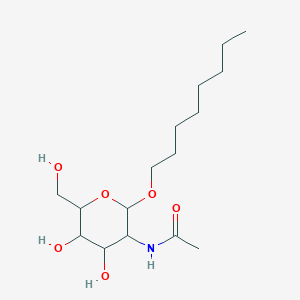

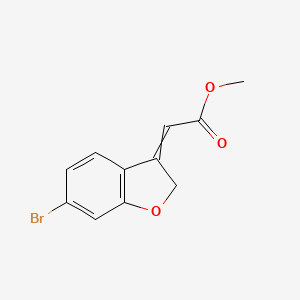

![Tert-butyl rel-(3aR,5r,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B13401390.png)

